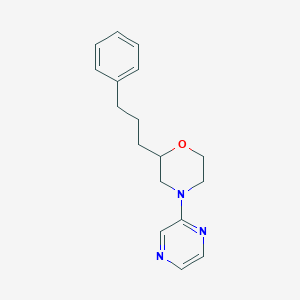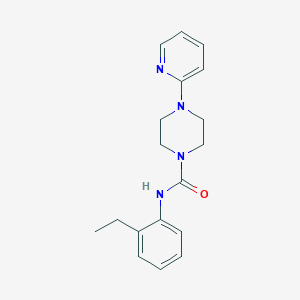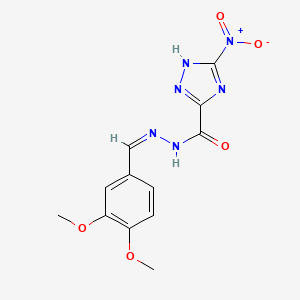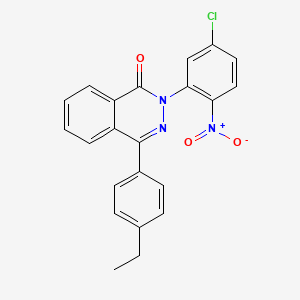
2-(3-phenylpropyl)-4-(2-pyrazinyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-phenylpropyl)-4-(2-pyrazinyl)morpholine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PPMP and has been studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of PPMP is not fully understood. However, it has been found to inhibit the activity of lysosomal acid sphingomyelinase (ASM). This inhibition leads to the accumulation of sphingomyelin in lysosomes, which triggers a cascade of events leading to cell death. PPMP has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PPMP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. PPMP has also been found to reduce the accumulation of amyloid-beta, a protein that is involved in the pathogenesis of Alzheimer's disease. In addition, PPMP has been found to have vasodilatory effects, which can help in the treatment of cardiovascular diseases.
実験室実験の利点と制限
PPMP has several advantages for lab experiments. It is readily synthesized and can be easily purified using various analytical techniques. PPMP has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of PPMP is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
PPMP has potential applications in various fields, and future research can focus on exploring its full potential. One future direction can be the development of PPMP analogs with improved solubility and potency. Another direction can be the investigation of PPMP's potential in the treatment of other diseases such as diabetes and inflammation. Furthermore, the mechanism of action of PPMP can be further elucidated to understand its full potential in the field of scientific research.
Conclusion:
PPMP is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research can be conducted to explore the full potential of PPMP in the field of scientific research.
合成法
PPMP can be synthesized by reacting 2-morpholinoethylamine with 2-pyrazinecarboxaldehyde and 3-phenylpropanal in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity of the compound can be checked by various analytical techniques such as NMR, HPLC, and mass spectrometry.
科学的研究の応用
PPMP has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and cardiovascular diseases. It has been found to inhibit the growth of cancer cells and induce apoptosis. PPMP has also been studied for its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, PPMP has been found to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.
特性
IUPAC Name |
2-(3-phenylpropyl)-4-pyrazin-2-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-5-15(6-3-1)7-4-8-16-14-20(11-12-21-16)17-13-18-9-10-19-17/h1-3,5-6,9-10,13,16H,4,7-8,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKXRKBDPUGXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=CN=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6038232.png)
![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6038258.png)

![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6038265.png)
![3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6038273.png)
![5-ethyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6038281.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B6038287.png)
![2-[3-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6038291.png)

![methyl 4-{[7-(cyclopropylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate](/img/structure/B6038297.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6038298.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide](/img/structure/B6038320.png)

![1-[3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6038330.png)